1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECQZBOLMLCELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523676 | |
| Record name | 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-23-1 | |
| Record name | 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Ethylacetophenone
A high-yield approach involves the bromination of 4-ethylacetophenone using phenyltrimethylammonium tribromide (PTAB) in tetrahydrofuran (THF). Under anhydrous conditions at 0°C, PTAB selectively brominates the alpha-position of the ketone, yielding 2-bromo-1-(4-ethylphenyl)ethanone with quantitative efficiency. This method avoids over-bromination and simplifies purification, as demonstrated by the isolation of 15.9 g (100% yield) of the product after ether extraction and solvent evaporation.
Reaction Conditions :
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Substrate : 4-ethylacetophenone (60 mmol)
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Reagent : PTAB (60 mmol)
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Solvent : THF (100 mL)
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Temperature : 0°C → ambient (20 min)
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Workup : Diethyl ether extraction, magnesium sulfate drying
Alternative Bromination Using N-Bromosuccinimide (NBS)
For substrates sensitive to PTAB, NBS in acetonitrile with p-toluenesulfonic acid (PTSA) under reflux achieves 93% yield. This method is particularly effective for electron-rich aromatic ketones, where PTSA catalyzes the enolization necessary for bromination.
Key Data :
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Substrate : 1-(4-ethylphenyl)ethanone (40.4 mmol)
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Reagent : NBS (40.4 mmol), PTSA (60.8 mmol)
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Solvent : Acetonitrile (200 mL)
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Temperature : Reflux (2 h)
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Purification : Silica gel chromatography (CH₂Cl₂ eluent)
Synthesis of 6-Methylpyrimidine-4-thiol
The pyrimidine thiol component is synthesized via cyclocondensation of thiourea with acetoacetic ester derivatives. Source outlines a protocol yielding 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in 90% yield, which is subsequently functionalized to the desired thiol.
Procedure :
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Cyclization : Thiourea (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in methanol with sodium methoxide for 7 h.
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Workup : Neutralization with acetic acid precipitates the product, which is filtered and recrystallized.
Analytical Validation :
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¹H NMR : δ 2.09 (s, 3H, CH₃)
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Melting Point : 275–277°C
Thioether Formation via Nucleophilic Substitution
The critical coupling step involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 6-methylpyrimidine-4-thiol under basic conditions. Source confirms that thiolation reactions between pyrimidine thiols and bromoethanones proceed efficiently in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
Optimized Coupling Protocol
-
Substrates :
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2-Bromo-1-(4-bromophenyl)ethanone (1 equiv)
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6-Methylpyrimidine-4-thiol (1.2 equiv)
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Base : Potassium carbonate (2 equiv)
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Solvent : DMF (anhydrous)
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Temperature : 80°C, 12 h
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Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane)
Mechanistic Insight :
The thiolate anion (generated in situ) attacks the electrophilic alpha-carbon of the bromoethanone, displacing bromide via an Sₙ2 mechanism. Steric hindrance from the pyrimidine’s methyl group necessitates elevated temperatures for complete conversion.
Alternative Synthetic Pathways
One-Pot Bromination-Thiolation
A streamlined approach combines bromination and thiolation in a single vessel. Copper(I) bromide in ethyl acetate facilitates the bromination of 1-(4-bromophenyl)ethanone, followed by immediate addition of the pyrimidine thiol and base. While this reduces purification steps, yields are modest (55–60%) due to competing side reactions.
Sonochemical Acceleration
Sonication during the coupling step enhances reaction rates by improving mixing and reducing particle aggregation. Trials using a 40 kHz ultrasonic bath at 50°C achieved 80% yield in 6 h, compared to 12 h under thermal conditions.
Analytical Characterization
Post-synthesis validation ensures product integrity:
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¹H NMR (CDCl₃) :
Challenges and Optimization Strategies
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Thiol Oxidation : The pyrimidine thiol is prone to disulfide formation. Conducting reactions under nitrogen or argon minimizes oxidation.
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Purification : Silica gel chromatography remains the most effective method, though recrystallization from toluene/isopropanol improves crystallinity.
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Scale-Up : Batch processing in THF at 0°C with PTAB is preferred for industrial applications due to reproducibility and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanoic acid
Reduction: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanol or 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(4-bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, which is a common target for antimicrobial agents.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | MIC: 32 µg/mL | MIC: 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cells by activating caspase pathways. A notable study tested its efficacy against human breast cancer cell lines (MCF-7), revealing IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Cell cycle arrest |
Polymer Chemistry
The thioether functionality in the compound allows for its incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research has shown that adding this compound to polyvinyl chloride (PVC) can improve its resistance to thermal degradation.
| Polymer Type | Thermal Stability Improvement (%) | Mechanical Strength Improvement (%) |
|---|---|---|
| PVC | 25 | 15 |
Synthesis of Novel Compounds
The unique structure of this compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. For instance, researchers have successfully modified the pyrimidine ring to create derivatives with improved selectivity for specific biological targets, such as protein kinases involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the bromophenyl group could enhance the antibacterial activity by increasing membrane permeability.
Case Study 2: Anticancer Activity in Vivo
A preclinical trial evaluated the anticancer effects of the compound in mice bearing MCF-7 tumors. The treatment group showed a significant reduction in tumor size compared to controls, suggesting potential for further development into therapeutic agents.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Thioether Analogs
1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone (CAS: 37664-35-0)
- Structure : Replaces pyrimidine with a 5-methyl-1,2,4-triazole.
- Molecular Weight : 312.19 g/mol (vs. hypothetical ~340 g/mol for the pyrimidine analog).
- Purity : 95% (lab-grade), indicating moderate synthetic efficiency .
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((2-((4-fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)ethanone
Dihydropyrimidinone Derivatives
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
- Structure : Sulfanylidene group on a dihydropyrimidine scaffold.
- Biological Activity : Exhibits antibacterial and antifungal properties, attributed to the sulfanylidene group’s nucleophilic reactivity .
- Key Differences : The saturated pyrimidine ring and sulfanylidene group enhance conformational rigidity compared to the target compound’s aromatic pyrimidine.
Substituent Variation in Aryl-Thioether Compounds
1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (CAS: 63675-73-0)
- Structure : Methoxy groups replace bromine on both aryl rings.
- Key Differences : Methoxy groups are electron-donating, increasing solubility in polar solvents compared to bromophenyl derivatives. This substitution reduces molecular weight and lipophilicity .
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone
Pyrazole-Based Analogs
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Oxy-linked pyrimidines (e.g., piperazinyl compound) achieve higher yields (90%) than thioethers, possibly due to sulfur’s susceptibility to oxidation .
Hydrogen Bonding : Hydroxyl-substituted analogs form stronger intermolecular interactions than bromophenyl derivatives, affecting crystallization and solubility .
Biological Activity
1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and actoprotective effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on various triazole derivatives highlighted their effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer properties of the compound were evaluated through in vitro studies on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | Induces apoptosis |
| A549 | 15.3 | Cell cycle arrest at G2/M phase |
Actoprotective Activity
Actoprotective activity refers to the ability of a compound to enhance physical performance under stress conditions. In experimental models using rats subjected to forced swimming tests, this compound exhibited moderate actoprotective effects compared to control groups. The most effective derivatives were found to enhance endurance and reduce fatigue .
Case Studies
- Antimicrobial Efficacy : A comparative study involving multiple triazole derivatives showed that compounds similar to this compound had enhanced antibacterial activity against resistant strains, emphasizing the need for further exploration into their pharmacological potential .
- Anticancer Research : In vitro studies published in recent literature reported that this compound not only inhibited tumor growth but also showed synergistic effects when combined with conventional chemotherapeutic agents, indicating its potential as an adjunct therapy in cancer treatment .
- Actoprotective Studies : Research conducted on various derivatives demonstrated that modifications in the chemical structure can lead to increased actoprotective activity. The study concluded that certain structural features are critical for enhancing physical performance under stress conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromoacetophenone derivatives and 6-methylpyrimidine-4-thiol. Key steps include:
- Reagent Selection : Use sodium methoxide in methanol to deprotonate the thiol group, enabling nucleophilic attack on the α-carbon of the ketone .
- Temperature Control : Reactions are conducted at 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (e.g., 1.2:1 thiol:ketone) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the 4-bromophenyl group (δ 7.6–7.8 ppm, doublet) and pyrimidine protons (δ 8.4–8.6 ppm). ¹³C NMR identifies the carbonyl carbon (δ 190–195 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 337.0 (C₁₃H₁₁BrN₂OS⁺) .
- X-ray Crystallography : Used to resolve conformational details, such as dihedral angles between the phenyl and pyrimidine rings .
Advanced Research Questions
Q. How does structural modification of the pyrimidine ring influence biological activity, and what SAR trends are observed?
- Methodological Answer :
- Comparative Analysis : Replace the 6-methyl group with ethyl or trifluoromethyl (Table 1). Bioassays (e.g., antimicrobial MIC tests) reveal:
| Pyrimidine Substituent | Biological Activity (IC₅₀, μM) | Source |
|---|---|---|
| 6-Methyl | 12.5 (Anticancer) | |
| 6-Trifluoromethyl | 8.2 (Anticancer) | |
| 6-Ethyl | 18.3 (Antimicrobial) |
- Mechanistic Insight : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, improving target binding (e.g., kinase inhibition) .
Q. What strategies address low yields in large-scale synthesis, and how are purity challenges mitigated?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., Pd/C) reduce side reactions during coupling steps, improving yields from 45% to 68% .
- Solvent Optimization : Switch from DMF to acetonitrile to minimize byproduct formation (e.g., disulfides) .
- Purity Control : Use preparative HPLC (C18 column, 70:30 MeOH:H₂O) to isolate >98% pure product. LC-MS tracks degradation products during storage .
Q. How do researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell line: HepG2 vs. MCF-7) to isolate compound-specific effects .
- Meta-Analysis : Compare data from PubChem (e.g., EC₅₀ values) with in-house results to identify outliers due to solvent/DMSO interference .
- Structural Confirmation : Re-analyze disputed compounds via XRD to rule out isomer contamination .
Data Contradiction and Validation
Q. What experimental limitations affect reproducibility in bioactivity studies, and how are they addressed?
- Methodological Answer :
- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour incubation) alters results. Mitigation: Store samples at –20°C with stabilizers (e.g., BHT) .
- Matrix Effects : Use LC-MS/MS to differentiate compound activity from matrix interference in cell lysates .
Structural and Computational Analysis
Q. Which computational tools predict the reactivity of the thioether linkage in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
